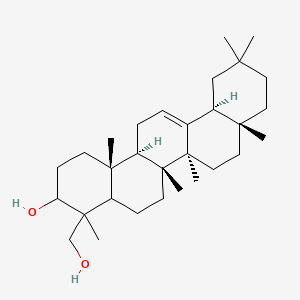

Olean-12-ene-3,24-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Olean-12-ene-3,24-diol and its derivatives often involves the isolation from natural sources, followed by various chemical modifications to achieve desired functionalities. For example, a study elucidated the structure of 3β-(Stearyloxy)olean-12-ene isolated from Austroplenckia populnea leaves through comprehensive 2D-NMR and quantitative 13C-NMR spectroscopy, highlighting the complexity and precision required in synthesizing and analyzing oleanane derivatives (Filho et al., 2003).

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives reveals intricate details about their conformation and stereochemistry. X-ray crystallography and NMR spectroscopy have been pivotal in determining their three-dimensional structures. For instance, Hambley et al. (1996) reported on the X-ray crystallographic data of olean-12-ene derivatives, providing insights into the triterpenoid's conformation and its intramolecular hydrogen bonding in non-polar solvents (Hambley et al., 1996).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and potential for chemical modifications. For example, the conversion of taraxer-14-ene into olean-12-ene in sediments demonstrates the compound's reactivity and its significance in understanding organic matter diagenesis (Haven & Rullkötter, 1988).

Applications De Recherche Scientifique

Olean-12-ene derivatives have been isolated from the stem root of Cylicodiscus gabunensis, indicating its presence in natural sources and potential applications in natural product chemistry (Mkounga, Tiabou, & Kouam, 2010).

Research on the diagenetic fate of taraxer-14-ene and oleanene isomers in deep-sea sediments shows olean-12-ene's transformation and isomerization under certain geological conditions, which is relevant for geochemical studies (Haven & Rullkötter, 1988).

The isolation of 3-beta-(Stearyloxy)olean-12-ene from Austroplenckia populnea suggests its potential in the study of botanical extracts and their chemical constituents (Filho et al., 2003).

Studies on the chemical modification of glycyrrhetinic acid, a related compound to Olean-12-ene-3,24-diol, have implications in pharmacology, particularly concerning anti-ulcerogenic, anti-allergic, and anti-inflammatory activities (Shibata et al., 1980).

The characterization of olean-12-ene derivatives using NMR spectroscopy contributes to the analytical methods used in chemistry for identifying and understanding these compounds (Wang, 1988).

The synthesis of β-amyrin, an olean-12-ene derivative, has been explored, offering insights into synthetic organic chemistry and potential applications in material science and pharmaceuticals (Barton, Lier, & Mcghie, 1968).

The study on the action of hydrogen peroxide on olean-12,15-dien-3,11-diol leading to the preparation of c-nor-triterpene lactones provides knowledge crucial for organic chemistry and chemical synthesis (Pradhan et al., 1983).

Mécanisme D'action

Target of Action

Olean-12-ene-3,24-diol is a natural product used for research related to life sciences . .

Pharmacokinetics

It has a molecular weight of 442.72 , a predicted density of 1.05±0.1 g/cm3 , and a predicted boiling point of 524.8±50.0 °C . These properties may influence its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, well-ventilated place, away from sources of ignition and oxidizing agents . Prolonged exposure to high concentrations of this compound vapor or liquid should be avoided to prevent irritation to the eyes, skin, and respiratory tract .

Safety and Hazards

Propriétés

IUPAC Name |

(6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,21-24,31-32H,9-19H2,1-7H3/t21-,22?,23-,24?,26-,27+,28?,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWLPZMPTFQYQI-CKRSNBQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)CO)O)C)C)[C@H]1CC(CC2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid](/img/structure/B1149225.png)